An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-iodoethenyl)benzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-iodoethenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-iodoethenyl)benzene, also known as (1-iodovinyl)benzene, is an organoiodine compound with significant applications in organic synthesis. Its structure, featuring a phenyl ring attached to an iodinated vinyl group, makes it a valuable building block in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, for the formation of complex organic molecules. The presence of the iodine atom provides a reactive site for the introduction of various functional groups.
Predicted ¹H NMR Spectrum of (1-iodoethenyl)benzene
The ¹H NMR spectrum of (1-iodoethenyl)benzene is expected to show signals in two main regions: the aromatic region (protons on the benzene ring) and the olefinic region (protons on the vinyl group).
The aromatic protons will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring, generally appearing between δ 7.2 and 7.5 ppm. The exact chemical shifts of the ortho, meta, and para protons will differ due to the electronic effects of the (1-iodoethenyl) substituent. This substituent acts as a weak deactivator and will influence the electron density around the ring.
The two geminal protons on the vinyl group are diastereotopic and are expected to appear as two distinct signals. These protons will be deshielded due to the electronegativity of the adjacent iodine atom and the anisotropic effect of the benzene ring. They are predicted to resonate as doublets due to geminal coupling.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | - |
| Vinylic-H (geminal, H_a) | ~ 5.8 - 6.2 | Doublet | ~ 1 - 3 (geminal) |
| Vinylic-H (geminal, H_b) | ~ 6.2 - 6.6 | Doublet | ~ 1 - 3 (geminal) |
Predicted ¹³C NMR Spectrum of (1-iodoethenyl)benzene
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show six signals, four for the aromatic carbons and two for the vinylic carbons.
The aromatic carbon signals will appear in the range of δ 125-140 ppm. The ipso-carbon (the carbon attached to the vinyl group) will have a distinct chemical shift compared to the other aromatic carbons. The chemical shifts of the ortho, meta, and para carbons will also be influenced by the substituent.
The two vinylic carbons will have characteristic chemical shifts. The carbon atom directly bonded to the iodine atom (C-I) will be significantly shifted upfield due to the "heavy atom effect" of iodine. The other vinylic carbon (=CH₂) will be deshielded and appear further downfield.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (ipso-C) | ~ 138 - 142 |
| Aromatic (ortho, meta, para-C) | ~ 126 - 130 |
| Vinylic (C-I) | ~ 85 - 95 |
| Vinylic (=CH₂) | ~ 130 - 135 |
Factors Influencing the Chemical Shifts
Several factors contribute to the predicted chemical shifts in (1-iodoethenyl)benzene:
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Inductive and Anisotropic Effects: The electronegativity of the iodine atom and the magnetic anisotropy of the benzene ring and the double bond play a significant role in deshielding the nearby protons and carbons.[1][2][3] The ring current of the benzene ring creates a local magnetic field that deshields the aromatic protons.[4]
-
Hybridization: The sp² hybridization of the vinylic and aromatic carbons leads to their chemical shifts being in the downfield region of the spectrum compared to sp³ hybridized carbons.[4]
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Heavy Atom Effect: The iodine atom, being a heavy halogen, causes a significant upfield shift for the carbon atom to which it is directly attached (the C-I carbon). This is a well-documented phenomenon in ¹³C NMR spectroscopy.
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Solvent Effects: The choice of deuterated solvent for the NMR experiment can influence the chemical shifts due to interactions between the solvent and the analyte molecules.[5] It is crucial to report the solvent used when documenting NMR data.
Experimental Protocols
Synthesis of (1-iodoethenyl)benzene
A plausible method for the synthesis of (1-iodoethenyl)benzene is the iodination of phenylacetylene.[6]
Materials:
-
Phenylacetylene
-
N-Iodosuccinimide (NIS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenylacetylene (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.1 eq).
-
Stir the mixture for 10 minutes, then add N-iodosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford (1-iodoethenyl)benzene.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve 10-20 mg of purified (1-iodoethenyl)benzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing the Workflow
The general workflow for the synthesis and characterization of (1-iodoethenyl)benzene can be visualized as follows:
Caption: Workflow for the synthesis and NMR analysis of (1-iodoethenyl)benzene.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for (1-iodoethenyl)benzene. By understanding the expected spectral features and the factors that influence them, researchers can confidently identify this important synthetic intermediate. The provided protocols for synthesis and NMR analysis offer a practical framework for its preparation and characterization in the laboratory. The continued application of NMR spectroscopy will undoubtedly remain central to the utilization of (1-iodoethenyl)benzene in the advancement of organic synthesis and drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99382, (Iodoethynyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product taken.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568596, Benzene, (1-iodoethenyl)-. Retrieved from [Link]
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GODORISHIGEN Co., Ltd. (n.d.). (1-Iodoethyl)benzene. Retrieved from [Link]
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